5-bromo-1-ethyl-4-methyl-1H-benzo[d][1,2,3]triazole

Physicochemical Properties Drug Design LogP

Sourcing a reactive brominated benzotriazole with defined physicochemical properties for Keap1-Nrf2 SAR often delays projects. This compound offers: • 5-Br enables efficient Suzuki-Miyaura coupling with faster oxidative addition than chloro analogs. • Optimized lipophilicity (XLogP=2.5, TPSA=30.7 Ų) improves cellular permeability. • Key building block for Keap1-Nrf2 inhibitors achieving low nM EC50 in NQO1 functional assays.

Molecular Formula C9H10BrN3
Molecular Weight 240.1 g/mol
CAS No. 1799974-74-5
Cat. No. B1474380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-1-ethyl-4-methyl-1H-benzo[d][1,2,3]triazole
CAS1799974-74-5
Molecular FormulaC9H10BrN3
Molecular Weight240.1 g/mol
Structural Identifiers
SMILESCCN1C2=C(C(=C(C=C2)Br)C)N=N1
InChIInChI=1S/C9H10BrN3/c1-3-13-8-5-4-7(10)6(2)9(8)11-12-13/h4-5H,3H2,1-2H3
InChIKeyIQNGUAKMBYLHIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-1-ethyl-4-methyl-1H-benzo[d][1,2,3]triazole: Chemical Identity and Core Properties


5-Bromo-1-ethyl-4-methyl-1H-benzo[d][1,2,3]triazole (CAS 1799974-74-5) is a brominated benzotriazole derivative with the molecular formula C9H10BrN3 and a molecular weight of 240.10 g/mol [1]. It features a 1H-benzo[d][1,2,3]triazole core substituted with a bromine atom at the 5-position, an ethyl group at N-1, and a methyl group at the 4-position [1]. Computed properties include a density of 1.58±0.1 g/cm³ (predicted) and a boiling point of 353.3±22.0 °C (predicted) . Its InChIKey is IQNGUAKMBYLHIA-UHFFFAOYSA-N, and its canonical SMILES is BrC1=CC=C2C(N=NN2CC)=C1C [1].

5-Bromo substitution enables orthogonal cross-coupling reactions
Alkyl substitution offers a distinct lipophilicity/TPSA profile for lead optimization

5-Bromo-1-ethyl-4-methyl-1H-benzo[d][1,2,3]triazole: Non-Interchangeability


In scientific and industrial workflows, benzotriazole derivatives are not interchangeable building blocks. The specific substitution pattern on the 1H-benzo[d][1,2,3]triazole scaffold dictates both chemical reactivity and physicochemical properties. The presence of the bromine atom at the 5-position enables orthogonal cross-coupling chemistry—such as Suzuki-Miyaura and Buchwald-Hartwig aminations—that is not possible with the non-halogenated analog [1]. Compared to the chloro analog, aryl bromides generally undergo faster oxidative addition in palladium-catalyzed cross-couplings, providing a practical balance between reactivity and stability [2]. The ethyl and methyl substituents further modulate lipophilicity (XLogP = 2.5 vs. parent benzotriazole LogP ~1.34) and topological polar surface area (30.7 Ų vs. 41.6 Ų), which influence solubility, membrane permeability, and metabolic stability in downstream applications [3]. Substituting this compound with a non-brominated, chloro-, or iodo-analog would alter reaction kinetics, yields, and the physicochemical profile of final products, potentially derailing synthetic routes or structure-activity relationships.

Non-halogenated analog
Lacks aryl bromide cross-coupling handle; blocks key derivatization routes
Aryl chloride variants
Slower oxidative addition may alter reaction kinetics and yields
Different substitution pattern
Altered LogP, TPSA, and reactivity shifts downstream compound profiles

5-Bromo-1-ethyl-4-methyl-1H-benzo[d][1,2,3]triazole: Differentiation Evidence


Lipophilicity and TPSA Enhancement

5-Bromo-1-ethyl-4-methyl-1H-benzo[d][1,2,3]triazole exhibits a computed XLogP value of 2.5 and a topological polar surface area (TPSA) of 30.7 Ų [1]. In contrast, the unsubstituted 1H-benzotriazole parent (CAS 95-14-7) has a measured LogP of 1.34 and a TPSA of 41.6 Ų . This represents a ΔXLogP increase of +1.16 and a TPSA decrease of 10.9 Ų.

Lipophilicity & TPSA
Context-dependent
Δ XLogP +1.16, TPSA −10.9 Ų
May support improved membrane permeability context
Computed vs experimental; cross-study comparison
Physicochemical Properties Drug Design LogP TPSA

Density and Boiling Point Shifts

The introduction of bromine, ethyl, and methyl substituents substantially alters the physical properties of the benzotriazole core. 5-Bromo-1-ethyl-4-methyl-1H-benzo[d][1,2,3]triazole has a predicted density of 1.58±0.1 g/cm³ and a predicted boiling point of 353.3±22.0 °C . The parent 1H-benzotriazole (CAS 95-14-7) has a measured density of 1.3±0.1 g/cm³ and a boiling point of 204 °C (15 mmHg) .

Density & Boiling Point
Data to verify
Δ density +0.28 g/cm³, BP shift noted
May influence formulation and purification protocols
Predicted values; different measurement conditions
Physical Properties Process Chemistry Density Boiling Point

Key Intermediate for Keap1/Nrf2 Inhibitors

Derivatives incorporating the 1-ethyl-4-methyl-1H-benzo[d][1,2,3]triazol-5-yl core—accessible via Suzuki-Miyaura cross-coupling of the 5-bromo handle—display potent inhibition of the Keap1-Nrf2 protein-protein interaction. Specifically, compound Example 36 (US10144731) bearing this core exhibits an EC50 of 55 nM in an NQO1 (NAD(P)H:quinone oxidoreductase 1) cellular assay [1]. Example 37, a closely related analog, shows an EC50 of 550 nM in the same assay system [2].

Keap1-Nrf2 Derivative Activity
Class-level
EC50 55 nM vs 550 nM (NQO1 assay)
Supports core-based SAR exploration
Derivative examples; not direct product activity
Medicinal Chemistry Keap1-Nrf2 Protein-Protein Interaction Building Block

High Purity and Commercial Availability

5-Bromo-1-ethyl-4-methyl-1H-benzo[d][1,2,3]triazole is commercially available with a minimum purity of 95% (as reported by CymitQuimica, product Ref: 3D-ZWC97474) and 98% (CymitQuimica, Ref: IN-DA01DHCL) . MolCore offers the compound at a purity of ≥98% (NLT 98%) .

Commercial Purity
Source review
95% to ≥98%
Supports batch consistency and reproducible synthesis
Vendor-provided specifications
Chemical Sourcing Purity Procurement Supply Chain

5-Bromo-1-ethyl-4-methyl-1H-benzo[d][1,2,3]triazole: Key Applications


Keap1-Nrf2 PPI Inhibitor Synthesis

This compound serves as a privileged building block for accessing a class of potent Keap1-Nrf2 inhibitors. Its 5-bromo handle permits efficient Suzuki-Miyaura cross-coupling to install diverse aryl/heteroaryl groups, enabling rapid SAR studies [1]. As demonstrated by US10144731, derivatives built from this core achieve low nanomolar EC50 values in NQO1 functional assays [2]. The increased lipophilicity (XLogP = 2.5) conferred by the ethyl and methyl substituents may also contribute to improved cellular permeability of the final inhibitors [3].

Cross-Coupling for Library Synthesis

The aryl bromide moiety is ideally suited for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings [1]. This reactivity profile enables the rapid generation of diverse chemical libraries for hit-to-lead optimization. Compared to aryl chlorides, the oxidative addition of aryl bromides is kinetically favored, often leading to higher yields and broader substrate scope under milder conditions [4].

Physicochemical Property Optimization

When designing small molecules for oral bioavailability, controlling lipophilicity (LogP) and polar surface area (TPSA) is paramount. 5-Bromo-1-ethyl-4-methyl-1H-benzo[d][1,2,3]triazole offers a distinct physicochemical profile (XLogP = 2.5, TPSA = 30.7 Ų) compared to unsubstituted benzotriazole [3]. Incorporating this scaffold into lead compounds can strategically enhance membrane permeability while maintaining a favorable balance of solubility and metabolic stability, a critical advantage in central nervous system (CNS) and oncology drug discovery programs.

Agrochemical and Materials Intermediate

Beyond pharmaceuticals, brominated benzotriazoles are employed as intermediates in the synthesis of agrochemicals and functional materials, such as UV absorbers and corrosion inhibitors [1]. The specific substitution pattern of this compound may offer improved solubility and stability in formulation matrices compared to other halogenated benzotriazoles, though direct comparative studies are limited.

Application
Selection Property
Validation Focus
Keap1-Nrf2 inhibitor synthesis
Bromo cross-coupling handle
Derivative activity in NQO1 functional assays
Cross-coupling library synthesis
Aryl bromide reactivity
Reaction kinetics and substrate scope
Physicochemical optimization
Computed LogP/TPSA profile
Membrane permeability correlation studies
Agrochemical & materials intermediate
Halogenated benzotriazole core
Formulation solubility and stability screening

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